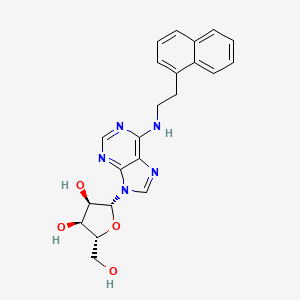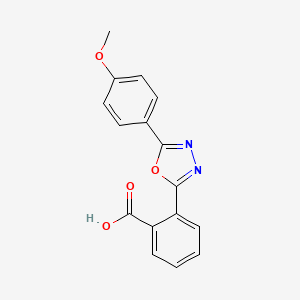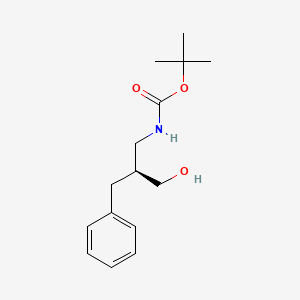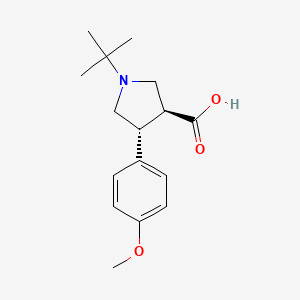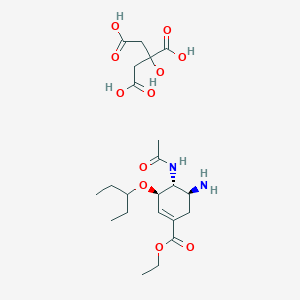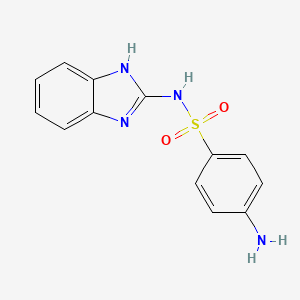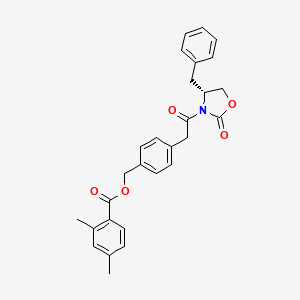
(R)-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazolidinone ring, a benzyl group, and a dimethylbenzoate moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring, the introduction of the benzyl group, and the esterification with 2,4-dimethylbenzoic acid. Common reagents used in these reactions include benzyl bromide, oxazolidinone, and dimethylbenzoic acid, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and cellular processes.
Medicine
In medicine, ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics targeting various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring and benzyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl benzoate: Similar structure but lacks the dimethyl groups on the benzoate moiety.
®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 4-methylbenzoate: Similar structure with only one methyl group on the benzoate moiety.
®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 3,5-dimethylbenzoate: Similar structure with methyl groups in different positions on the benzoate moiety.
Uniqueness
The uniqueness of ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the oxazolidinone ring, benzyl group, and dimethylbenzoate moiety allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
2097334-18-2 |
|---|---|
分子式 |
C28H27NO5 |
分子量 |
457.5 g/mol |
IUPAC名 |
[4-[2-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate |
InChI |
InChI=1S/C28H27NO5/c1-19-8-13-25(20(2)14-19)27(31)33-17-23-11-9-22(10-12-23)16-26(30)29-24(18-34-28(29)32)15-21-6-4-3-5-7-21/h3-14,24H,15-18H2,1-2H3/t24-/m1/s1 |
InChIキー |
WNSAABHLDXNBNJ-XMMPIXPASA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)N3[C@@H](COC3=O)CC4=CC=CC=C4)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)N3C(COC3=O)CC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


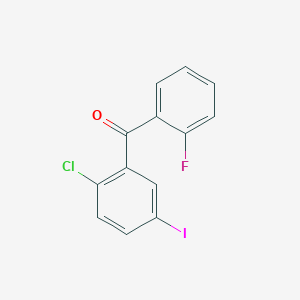
![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)
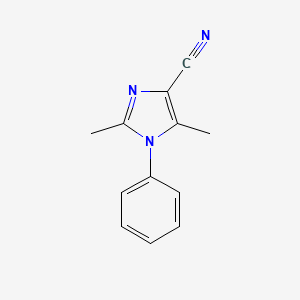
![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
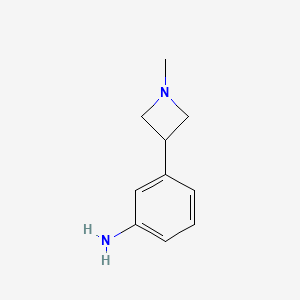
![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)

